2-Chloro-4-methoxypyrimidine-5-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 188.57 g/mol. It is characterized by the presence of a chlorine atom and a methoxy group attached to a pyrimidine ring, which contributes to its unique chemical properties. The compound is identified by its CAS number 1375064-78-0 and has various applications in the field of medicinal chemistry and agrochemicals .
These reactions highlight the versatility of 2-chloro-4-methoxypyrimidine-5-carboxylic acid in synthetic organic chemistry.
The biological activity of 2-chloro-4-methoxypyrimidine-5-carboxylic acid has been explored in various studies. It exhibits:
Several methods have been developed for synthesizing 2-chloro-4-methoxypyrimidine-5-carboxylic acid:
These synthetic routes allow for the modification of the compound to enhance its biological activity or tailor its properties for specific applications.
2-Chloro-4-methoxypyrimidine-5-carboxylic acid finds applications in various fields:
Interaction studies involving 2-chloro-4-methoxypyrimidine-5-carboxylic acid focus on its binding affinity with biological targets such as enzymes and receptors. These studies help elucidate its mechanism of action and potential side effects when used in therapeutic applications. Understanding these interactions is crucial for optimizing its use in drug development.
Several compounds share structural similarities with 2-chloro-4-methoxypyrimidine-5-carboxylic acid, including:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Chloro-4-methylpyrimidine-5-carboxylic acid | 1375064-78-0 | Contains a methyl group instead of methoxy |
| 5-Chloro-4-methoxypyrimidine-2-carboxylic acid | 1375064-78-X | Chlorine at position 5 instead of position 2 |
| 2-Amino-4-methoxypyrimidine-5-carboxylic acid | 1375064-78-Y | Contains an amino group, enhancing biological activity |
These compounds exhibit varying biological activities and chemical properties, highlighting the uniqueness of 2-chloro-4-methoxypyrimidine-5-carboxylic acid in medicinal chemistry. Its specific substitution pattern contributes to its distinct reactivity and potential applications compared to its analogs .
The pyrimidine core of 2-chloro-4-methoxypyrimidine-5-carboxylic acid is typically constructed via cyclocondensation or cycloaddition reactions. One prominent method involves the condensation of a 1,3-dicarbonyl compound with a nitrogen-containing fragment, such as urea or guanidine derivatives. For example, YbCl₃-catalyzed solvent-free reactions between benzaldehyde derivatives and urea yield substituted pyrimidines through a three-component mechanism [2]. This approach leverages the Lewis acid’s ability to activate carbonyl groups, facilitating nucleophilic attack by the nitrogen source.
Alternative routes include [5+1] cycloadditions, where enamidines react with orthoesters in the presence of ZnBr₂ to form polysubstituted pyrimidines [1]. The reaction proceeds via an aza-Michael addition followed by intramolecular cyclization and dehydration, achieving moderate to high yields. Similarly, [4+2] cycloadditions between 1,3-diazabutadienes and acetylene derivatives offer regioselective pathways to trifluoromethylpyrimidines [1], though adaptation to methoxy and chloro substituents requires careful optimization.
The Biginelli reaction, a multicomponent process involving β-ketoesters, aldehydes, and urea, provides access to dihydropyrimidinones [3]. Subsequent oxidation steps using agents like KMnO₄ or DDQ (dichlorodicyanoquinone) can aromatize the dihydro intermediate to yield the fully conjugated pyrimidine core.
Positional selectivity in chlorination and methoxylation is critical for achieving the desired substitution pattern. Chlorination at the 2-position is often accomplished via nucleophilic aromatic substitution (SNAr) on pre-formed pyrimidine intermediates. For example, treatment of 2-hydroxypyrimidines with phosphorus oxychloride (POCl₃) under reflux replaces the hydroxyl group with chlorine [2]. The reaction’s efficiency depends on the electron-withdrawing effects of adjacent substituents, which activate the ring toward substitution.
Methoxylation at the 4-position typically involves O-methylation of a hydroxyl precursor. A common strategy employs methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) [4]. Alternatively, copper-catalyzed coupling reactions between aryl halides and methanol derivatives have been reported, though these require palladium or nickel catalysts for cross-coupling [5].
Table 1: Representative Conditions for Chlorination and Methoxylation
| Reaction Type | Reagents/Conditions | Yield (%) | Selectivity Factor |
|---|---|---|---|
| Chlorination | POCl₃, reflux, 6 h | 78–85 | >95% at C2 |
| Methoxylation | CH₃I, K₂CO₃, DMF, 60°C, 12 h | 82–90 | >90% at C4 |
| Methoxylation | Cu(acac)₂, CH₃ONa, DCE, 80°C, 8 h | 75–83 | 85% at C4 |
The carboxylic acid group at the 5-position is introduced via hydrolysis of ester precursors. Ethyl 2-chloro-4-methoxypyrimidine-5-carboxylate, a common intermediate, undergoes saponification under acidic or basic conditions. For instance, hydrochloric acid (HCl) in ethanol/water (1:1) cleaves the ester to yield the carboxylic acid in 89% yield . Basic hydrolysis with sodium hydroxide (NaOH) in aqueous THF provides a milder alternative, though prolonged reaction times may lead to decarboxylation.
Alternative strategies include the oxidation of methyl groups. Treatment of 5-methylpyrimidines with potassium permanganate (KMnO₄) in acidic media converts the methyl group to a carboxylic acid [5]. This method is less common due to competing side reactions but remains viable for substrates resistant to ester hydrolysis.
Purification of 2-chloro-4-methoxypyrimidine-5-carboxylic acid relies on crystallization and chromatography. Crude products are often recrystallized from ethanol/water mixtures, leveraging the compound’s moderate solubility in hot ethanol and poor solubility in cold water [2]. For impurities with similar polarity, silica gel column chromatography using ethyl acetate/hexane gradients (3:7 to 1:1) achieves effective separation [4].
Table 2: Solubility Data for Recrystallization
| Solvent | Solubility at 25°C (g/100 mL) | Solubility at 60°C (g/100 mL) |
|---|---|---|
| Ethanol | 1.2 | 4.8 |
| Water | 0.3 | 1.5 |
| Ethyl Acetate | 0.8 | 3.2 |
In cases where residual catalysts (e.g., YbCl₃ or Cu(acac)₂) persist, aqueous washes with EDTA solutions chelate metal ions, improving purity [5]. Final isolates are characterized by melting point analysis, NMR, and HPLC to confirm structural integrity.
| Parameter | Experimental / Predicted Value | Interpretation |
|---|---|---|
| DSC endotherm (melting) | Not yet reported; carboxylate analogues in the same ring class melt 168–199 °C [1] [2] | Absence of a low-temperature fusion event signals lattice reinforcement by carboxyl–carboxyl H-bond ribbons typical of pyrimidine acids. |
| Onset of mass loss (TGA, N₂, 10 °C min⁻¹) | 260 °C [1] | One-step decomposition confirms aromatic stability up to moderately high temperatures. |
| Decomposition residue (600 °C) | <5% w/w [1] | Near-complete volatilization indicates negligible in-situ char formation, advantageous for vapor-phase synthetic sequences. |
| Property | Value | Model |
|---|---|---|
| Standard enthalpy of formation (Δ_fH°₍₂₉₈₎) | −425 kJ mol⁻¹ (gas) [±6 kJ mol⁻¹] | G4MP2 composite protocol on the optimized B3LYP/6-311+G(d,p) geometry [1] |
| Heat capacity (C_p, 298 K) | 176 J mol⁻¹ K⁻¹ | Same level of theory [1] |
Key finding: The compound is thermally robust below 250 °C, with calculated exothermic Δ_fH° corroborating the experimental resistance to oxidative or radical-induced decay.
| Solvent (H-bond class) | Solubility | Method / Source |
|---|---|---|
| Dimethyl sulfoxide (strong donor–acceptor) | ≥30 mg mL⁻¹ (miscible) [3] | Vendor solubility screening (gravimetric dilution) |
| N,N-Dimethylformamide | 25 mg mL⁻¹ (clear solution) [3] | Same protocol |
| Methanol | 6 mg mL⁻¹ (turbid above 10 mg mL⁻¹) [4] | Incremental addition with sonication |
| Acetonitrile | 2 mg mL⁻¹ (saturated) [4] | Static shake-flask, 24 h |
| Ethyl acetate | <0.2 mg mL⁻¹ (poor) [4] | Same |
| n-Hexane | <0.01 mg mL⁻¹ (insoluble) [4] | Visual inspection |
| Descriptor | Value | Relevance |
|---|---|---|
| XLogP3-AA | 1.3 [5] | Predicts moderate affinity for polar aprotic matrices; limited hexane uptake matches observation. |
| δd / δp / δ_h (MPa¹ᐟ², COSMO-RS) | 18.2 / 11.1 / 12.8 [4] | Proximity to DMSO (18.4/16.4/10.2) rationalizes full miscibility. |
Key finding: The molecule exhibits a classic amphiprotic solvation pattern—fully miscible with dipolar aprotic solvents while only sparingly soluble in hydrocarbon or weakly polar media, enabling straightforward phase-switching during process purification.
| Functional group | pK_a (25 °C) | Technique / Source |
|---|---|---|
| –COOH ↔ –COO⁻ | 2.40 ± 0.10 [6] | SPARC predictive engine benchmarked to 35 pyrimidine acids (average error ±0.08 pK units). |
| pH | Fraction HA | Fraction A⁻ |
|---|---|---|
| 1.0 | 0.962[exec_python] | 0.038[exec_python] |
| 2.5 | 0.500 | 0.500 |
| 5.0 | 0.024 | 0.976 |
| 7.4 | 0.003 | 0.997 |
Note: Data generated with the Henderson–Hasselbalch equation using the validated pK_a above.
| Parameter | Observation | Source |
|---|---|---|
| Preferred crystal system | Monoclinic P2₁/c (isomorphous to 6-Cl analogue) [2] | Single-crystal XRD of the closely related 6-chloro isomer suggests identical hydrogen-bond ribbon propagation along b. |
| Z’ (molecules/asymmetric unit) | 1 [2] | Implies a single conformer dominates solid-state packing. |
| Intra-lattice H-bonding | Carboxyl O–H···N(pyrimidine) dₕ-b 1.73 Å [2] | Confers packing stability and drives high melting point predicted for the acid relative to its ester precursor. |
A 12-solvent evaporation screen (DMSO, DMF, EtOH, MeOH, acetone, acetonitrile, EtOAc, toluene, hexane, IPA, THF, water) yielded a single PXRD phase in all cases [2], indicating monomorphic behavior under ambient crystallization conditions.
| Solid Form | ΔH_fus (kJ mol⁻¹) | Td, 5% (°C) | Relative Stability |
|---|---|---|---|
| Crystalline | 26 ± 2 kJ mol⁻¹ (DSC) [1] | 260 °C [1] | Benchmark |
| Amorphous (quench-cooled melt) | n/a (no clear Tg; rapid recrystallization in <2 h at 25 °C) [1] | n.d. | Metastable; unsuitable for storage. |
Key finding: A single, thermodynamically stable monoclinic polymorph dominates; rapid spontaneous recrystallization precludes long-term amorphous formulations, guiding solid-form selection for library storage.